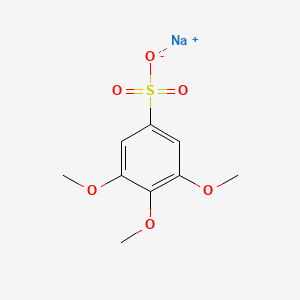
3,4,5-Trimethoxybenzenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzenesulfonic acid sodium salt is a heterocyclic organic compound with the molecular formula C9H11NaO6S and a molecular weight of 270.23 g/mol . It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzenesulfonic acid sodium salt typically involves the sulfonation of 3,4,5-trimethoxybenzene. This reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5-Trimethoxybenzenesulfonic acid sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzenesulfonic acid sodium salt involves its interaction with molecular targets and pathways in biological systems. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4,5-Trimethoxybenzenesulfonic acid sodium salt include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methoxy groups and the sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11NaO6S |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
sodium;3,4,5-trimethoxybenzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Na/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ZAISGJBPFOSIJF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)

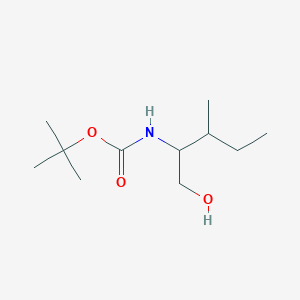
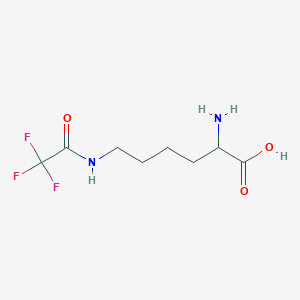

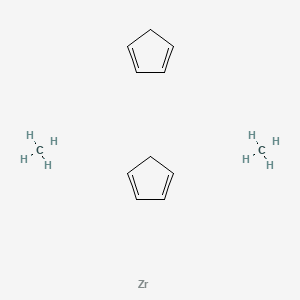
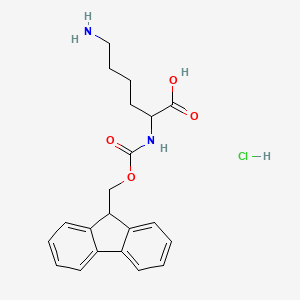
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
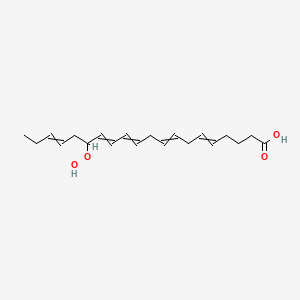


![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
